

The Therapeutic Potential of A-71915: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	A 71915	
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An In-depth Examination of a Potent Natriuretic Peptide Receptor-A Antagonist

Abstract

A-71915 is a potent and selective competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), a key receptor in cardiovascular and metabolic regulation. By inhibiting the binding of endogenous ligands such as Atrial Natriuretic Peptide (ANP), A-71915 effectively blocks the downstream signaling cascade involving cyclic guanosine monophosphate (cGMP) production. This targeted antagonism makes A-71915 an invaluable research tool for elucidating the physiological and pathophysiological roles of the ANP-NPRA system. This technical guide provides a comprehensive overview of A-71915, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in key assays, and a visual representation of the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the natriuretic peptide system.

Mechanism of Action

A-71915 exerts its effects by competitively binding to the Natriuretic Peptide Receptor-A (NPRA). NPRA is a transmembrane receptor with intrinsic guanylyl cyclase activity. The binding of endogenous agonists, primarily Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), induces a conformational change in NPRA, activating its intracellular guanylyl cyclase domain. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]



As a competitive antagonist, A-71915 binds to NPRA at the same site as ANP but does not activate the receptor. This reversible binding prevents ANP from occupying the receptor, thereby inhibiting the downstream production of cGMP. The reduction in intracellular cGMP levels subsequently attenuates the physiological effects mediated by this second messenger, which include vasodilation, natriuresis, diuresis, and lipolysis.

Quantitative Pharmacological Data

The potency and competitive nature of A-71915 have been characterized in various in vitro systems. The following table summarizes key quantitative parameters for A-71915.

Parameter	Value	Cell Line/System	Reference
pKi	9.18	-	[2](3INVALID-LINK- -,INVALID-LINK, INVALID-LINK
Ki	0.65 nM	-	[2](INVALID-LINK INVALID-LINK
pA2	9.48	NB-OK-1 cells (rat ANP-induced cGMP production)	[2](INVALID-LINK INVALID-LINK
pA2	7.51	Human fat cells (ANP-induced lipolysis)	

Signaling Pathways

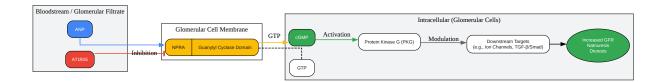
A-71915's mechanism of action directly impacts the ANP/BNP signaling cascade. The following diagrams, generated using the DOT language, illustrate the core pathway and the point of intervention by A-71915 in two key physiological contexts: adipocyte lipolysis and renal function.

ANP-Mediated Lipolysis in Adipocytes

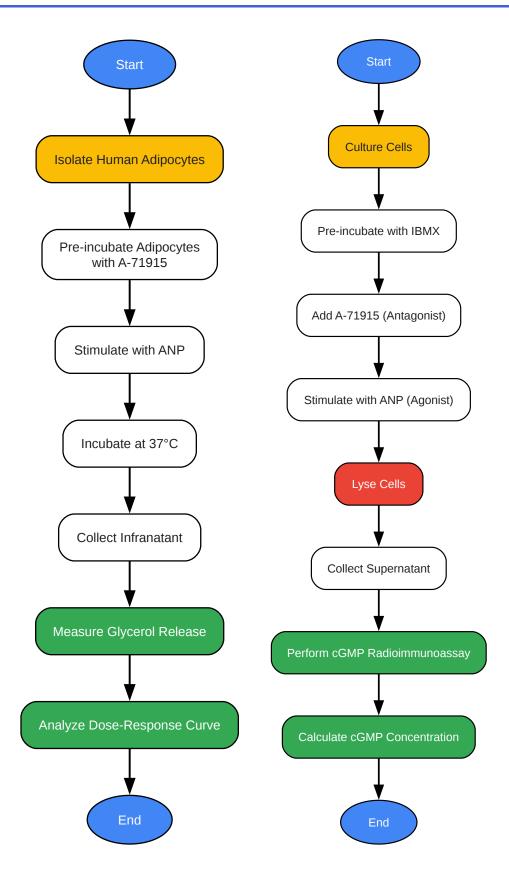
In human adipocytes, ANP stimulates lipolysis through a cGMP-dependent pathway. A-71915 blocks this process at the initial receptor level.











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